molecular formula C8H15BrO B2559838 (2-Bromoethoxy)cyclohexane CAS No. 131665-94-6

(2-Bromoethoxy)cyclohexane

Cat. No.: B2559838
CAS No.: 131665-94-6
M. Wt: 207.111
InChI Key: RIEJARKPVINFOD-UHFFFAOYSA-N
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Description

(2-Bromoethoxy)cyclohexane is an organic compound with the molecular formula C8H15BrO It is a brominated ether, where a bromoethoxy group is attached to a cyclohexane ring

Biochemical Analysis

Biochemical Properties

(2-Bromoethoxy)cyclohexane plays a significant role in biochemical reactions, particularly in the synthesis of ethers through the Williamson Ether Synthesis . This compound interacts with various enzymes and proteins, facilitating nucleophilic substitution reactions. The nature of these interactions involves the alkoxide ion attacking the electrophilic carbon in this compound, leading to the formation of an ether bond .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound also influences gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere conditions at 2-8°C . Prolonged exposure to environmental factors can lead to its degradation, affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and can effectively modulate biochemical pathways . At high doses, this compound can induce toxic effects, including cellular apoptosis and necrosis . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance or inhibit its biochemical activity, depending on the cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromoethoxy)cyclohexane can be synthesized using the Williamson Ether Synthesis method. This involves the reaction of cyclohexanol with 2-bromoethanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from cyclohexanol attacks the bromoethanol, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes maintaining an inert atmosphere and controlling the temperature to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethoxy)cyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Bromoethoxy)cyclohexane is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromoethoxy)cyclohexane is unique due to the reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, balancing reactivity and stability .

Properties

IUPAC Name

2-bromoethoxycyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEJARKPVINFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(cyclohexyloxy)ethanol (0.5 g, 3.47 mmol), carbon tetrabromide (1.49 g, 4.51 mmol), and dichloromethane (6 mL) was placed in a 20 mL scintillation vial with a magnetic stirring bar and cooled on an ice-water bath. Triphenylphosphine (1.18 g, 4.51 mmol) was added in three portions over 5 min with stirring. The mixture was allowed to warm to ambient temperature and progress was monitored with TLC using ethyl acetate:hexanes (1:1) (Rf starting material=0.6, Rf product=0.9). The mixture was concentrated under reduced pressure. Hexanes (5 mL) and ethyl ether (10 mL) were added twice and removed by decanting, leaving an oily residue that was purified by silical gel chromatography using hexanes as eluant. The title compound was obtained as a yellow oil (0.189 g, 26% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
26%

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